methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazolopyridazine moiety, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride or similar reagents.
Esterification: The final step involves esterification to introduce the methoxybenzoate moiety, typically using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro derivative.
Substitution: The methoxybenzoate group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazolopyridazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate has shown promise in preliminary studies as a potential inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of triazolopyridazine can inhibit the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring often show diverse pharmacological properties.
Sulfamoyl Benzoates: These compounds are known for their potential as enzyme inhibitors.
Uniqueness
Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate stands out due to its combination of these three moieties, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes and its potential anticancer activity make it a compound of significant interest in scientific research .
Biological Activity
Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Molecular Formula : C17H20N6O4S
- Molecular Weight : 396.45 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and enzymatic inhibition.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against a range of cancer cell lines. For instance:
- Compound 4g showed strong antiproliferative effects with a mean GI% value of 55.84% against tumor cells in the NCI 60-panel cell line assay. It displayed IC50 values of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1 kinases, indicating potent inhibitory activity against these targets .
The mechanism through which these compounds exert their biological effects involves:
- Cell Cycle Arrest : Studies indicate that compound 4g causes MCF-7 breast cancer cells to arrest in the S phase of the cell cycle.
- Induction of Apoptosis : The compound was found to enhance apoptosis significantly more than control groups, with a reported increase in caspase-9 activity and alterations in key signaling pathways such as PI3K-Akt .
In Vitro Studies
In vitro evaluations have highlighted the following key findings regarding the biological activity of the compound:
- Cytotoxicity Assays : Compounds were tested against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast) using the MTT assay. Results indicated that several derivatives exhibited IC50 values below 5 μM, demonstrating potent cytotoxicity .
Comparative Analysis
A comparative analysis of related compounds has been conducted to assess their biological efficacy:
Compound | IC50 (c-Met) | IC50 (Pim-1) | Cell Line | GI% |
---|---|---|---|---|
Compound 4g | 0.163 μM | 0.283 μM | MCF-7 | 55.84% |
Compound 4a | Not specified | Not specified | Various | 29.08% |
Foretinib (control) | Not specified | Not specified | Various | Standard |
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Study on Dual Inhibitors : Research focused on dual inhibitors targeting c-Met and Pim-1 kinases revealed promising results in inhibiting tumor growth and inducing apoptosis in breast cancer models.
- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds have provided insights into their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S/c1-28-14-4-3-12(18(25)29-2)9-15(14)30(26,27)22-13-7-8-23(10-13)17-6-5-16-20-19-11-24(16)21-17/h3-6,9,11,13,22H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFCZTWBABVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.